7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of acridine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, often involves the Pfitzinger reaction. This reaction is pivotal in obtaining new 1,3-dihydroxyacridine-9-carboxylic acids from precursors like methylphloroglucinol. Subsequent reactions, such as bromination and azo-coupling, further modify these compounds. The use of computer simulations aids in predicting the pharmacokinetic and toxic properties of these synthesized compounds (Melyshenkova, Kuznetsov, Ruchkina, & Kobrakov, 2018).
Scientific Research Applications
-
Cancer Treatment
- Field : Medical Science
- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer .
- Method : The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
- Results : It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
-
Alzheimer’s Disease Treatment
- Field : Neurology
- Application : Acridine derivatives have been used in the treatment of Alzheimer’s disease .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Bacterial and Protozoal Infections Treatment
- Field : Microbiology
- Application : Acridine derivatives have been used in the treatment of bacterial and protozoal infections .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Pigments and Dyestuffs
- Field : Chemical Industry
- Application : Acridine derivatives were initially used as pigments and dyestuffs .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Organoelectronics, Photophysics, Material Sciences
- Field : Material Science
- Application : Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Modification Surface of Nanoparticles and Nanostructures
- Field : Nanotechnology
- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanoparticles and nanostructures .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Antiproliferative Activities
- Field : Medical Science
- Application : Some acridine derivatives have shown antiproliferative activities against certain types of cells .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Synthetic or Natural Polymers
- Field : Polymer Chemistry
- Application : Carboxylic acids, including acridine derivatives, can be used in the synthesis of synthetic or natural polymers .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
-
Modification Surface of Carbon Nanotubes and Graphene
- Field : Nanotechnology
- Application : Carboxylic acids, including acridine derivatives, can be used for the modification surface of nanostructures such as carbon nanotubes and graphene .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained from this application are not specified in the source .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRKMNRRUIKBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351807 |
Source
|
Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
CAS RN |
37509-14-1 |
Source
|
Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.